molecular formula C13H16NNaO8 B12414800 Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt

Deferiprone-d3 3-O-b-D-Glucuronide Sodium Salt

Cat. No.: B12414800
M. Wt: 340.28 g/mol
InChI Key: RSDSURUFCMYVRL-KJHKVIQCSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Deferiprone-d3 involves the incorporation of deuterium atoms into the deferiprone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methyl iodide in the presence of a base to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Deferiprone-d3 typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium atoms in the molecule .

Comparison with Similar Compounds

Similar Compounds

    Deferasirox: Another iron chelator used in the treatment of iron overload.

    Deferoxamine: A traditional iron chelator used for acute iron poisoning and chronic iron overload.

Uniqueness

Deferiprone-d3 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry . Additionally, its oral bioavailability and ability to cross the blood-brain barrier make it advantageous over some other iron chelators .

Properties

Molecular Formula

C13H16NNaO8

Molecular Weight

340.28 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-4-oxo-1-(trideuteriomethyl)pyridin-3-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C13H17NO8.Na/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20;/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20);/q;+1/p-1/t7-,8-,9+,11-,13+;/m0./s1/i2D3;

InChI Key

RSDSURUFCMYVRL-KJHKVIQCSA-M

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC(=O)C(=C1C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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